molecular formula C10H11ClN2 B12065533 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B12065533
M. Wt: 194.66 g/mol
InChI Key: ATICGTPHPJHSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives and tetrahydropyridine.

    Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated pyridine is then coupled with 1,2,3,6-tetrahydropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: The choice of catalysts (e.g., palladium-based) and solvents (e.g., toluene, DMF) is crucial for efficient synthesis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Pyridine derivatives with varying degrees of oxidation.

    Reduction Products: Hydrogenated forms of the original compound.

    Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Chemistry:

    Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Industry:

    Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

  • 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
  • 3-Chloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Comparison:

  • Structural Differences: Variations in the position of the chlorine atom and the tetrahydropyridine moiety.
  • Chemical Properties: Differences in reactivity and stability due to structural changes.
  • Applications: Unique applications based on specific chemical properties, such as different pharmacological activities or material properties.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C10H11ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2

InChI Key

ATICGTPHPJHSNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C(C=CC=N2)Cl

Origin of Product

United States

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